molecular formula C25H35FN2O3 B11550106 1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea

1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea

Cat. No.: B11550106
M. Wt: 430.6 g/mol
InChI Key: UGPNMLYSRWCZSO-UHFFFAOYSA-N
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Description

1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields It is characterized by the presence of a decyloxy group attached to a phenyl ring, and a fluorophenoxyethyl group linked to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(decyloxy)aniline with 2-(2-fluorophenoxy)ethyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or fluorophenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Decyloxy)phenyl]-3-[2-(2-fluorophenoxy)ethyl]urea is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H35FN2O3

Molecular Weight

430.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-[2-(2-fluorophenoxy)ethyl]urea

InChI

InChI=1S/C25H35FN2O3/c1-2-3-4-5-6-7-8-11-19-30-22-16-14-21(15-17-22)28-25(29)27-18-20-31-24-13-10-9-12-23(24)26/h9-10,12-17H,2-8,11,18-20H2,1H3,(H2,27,28,29)

InChI Key

UGPNMLYSRWCZSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCOC2=CC=CC=C2F

Origin of Product

United States

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